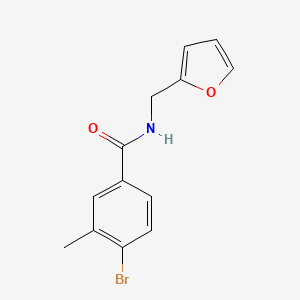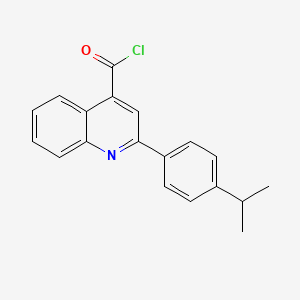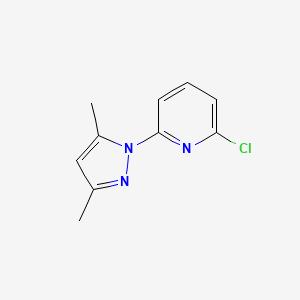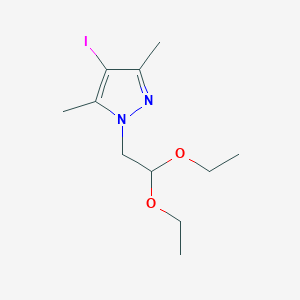
1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
Vue d'ensemble
Description
The compound “1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound has an iodine atom at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring. It also has a 2,2-diethoxyethyl group attached to the 1-position of the pyrazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The iodine atom, the two methyl groups, and the 2,2-diethoxyethyl group would be substituents on this ring .Applications De Recherche Scientifique
Antileishmanial and Antimalarial Drug Development
Pyrazole derivatives have been recognized for their pharmacological potential, particularly in antileishmanial and antimalarial activities. The compound “1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole” could be a precursor in synthesizing new drugs that target Leishmania strains and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively . These diseases affect millions globally, and there is a constant need for new treatments due to drug resistance issues.
Molecular Docking Studies
The pyrazole core structure is often used in molecular docking studies to find new binding sites and interactions with various biological targets. This compound could be used in computational models to predict how it or its derivatives might interact with enzymes or receptors related to diseases .
Chemical Synthesis of Boronic Acids
Boronic acids are crucial in various chemical reactions, including Suzuki coupling, which is widely used in organic synthesis. The related compound, “1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid”, suggests that our compound of interest could be involved in the synthesis of boronic acids or boronate esters, which are valuable in medicinal chemistry .
Organic Phosphonate Synthesis
Compounds with a diethoxyethyl group, such as “Diethyl 2,2-diethoxyethylphosphonate”, are used in the synthesis of phosphonates. These are important intermediates in the production of various pharmaceuticals and agrochemicals. The compound could potentially be used in similar synthetic pathways to create new phosphonate derivatives .
Development of Inhibitors for Reverse Transcriptase
Pyrazole derivatives have been explored as inhibitors for reverse transcriptase, an enzyme crucial for the replication of retroviruses, including HIV. The compound could be modified to enhance its potential as an inhibitor, contributing to the development of new antiretroviral drugs .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds like triazoles are significant in pharmaceuticals and agrochemicals. The compound “1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile” indicates that our compound could be used in the synthesis of various heterocyclic structures, which are key scaffolds in drug discovery .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be studied for potential use in materials or chemical synthesis .
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-4-iodo-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O2/c1-5-15-10(16-6-2)7-14-9(4)11(12)8(3)13-14/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRGKIWJQWXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)I)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-4-iodo-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



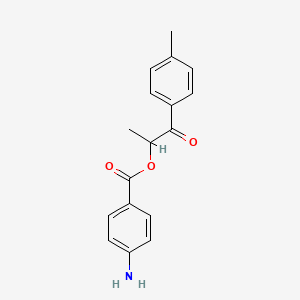
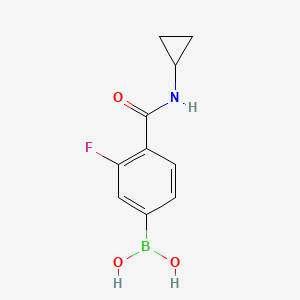
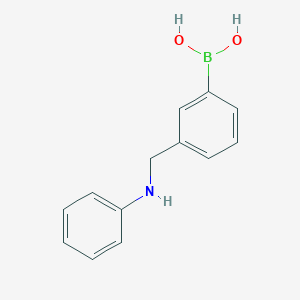
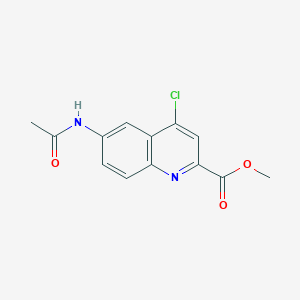
![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)

